3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid 3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13369034
InChI: InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
SMILES: C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)Br
Molecular Formula: C10H6BrNO3
Molecular Weight: 268.06 g/mol

3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid

CAS No.:

Cat. No.: VC13369034

Molecular Formula: C10H6BrNO3

Molecular Weight: 268.06 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid -

Specification

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
IUPAC Name 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
Standard InChI Key VMIKJRRFSJPTOT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)Br
Canonical SMILES C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid belongs to the isoxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. The compound features:

  • A 4-bromophenyl group at position 3 of the oxazole ring.

  • A carboxylic acid moiety at position 5.

The molecular formula is C10_{10}H6_{6}BrNO3_{3}, with a molecular weight of 268.06 g/mol . Its IUPAC name is 5-(4-bromophenyl)-1,2-oxazole-4-carboxylic acid, though nomenclature discrepancies exist in literature due to positional numbering conventions .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number901930-35-6
Molecular FormulaC10_{10}H6_{6}BrNO3_{3}
Molecular Weight268.06 g/mol
LogP (Partition Coefficient)2.80 (estimated)
HS Code2934999090 (heterocyclics)

Synthetic Methodologies

Catalytic Cyclization Approaches

The synthesis of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid typically involves Rh(II)-catalyzed oxidative cyclization, a method validated for analogous oxazole derivatives . Key steps include:

  • Precursor Preparation: A diazoacetylazirine intermediate reacts with nitriles (e.g., benzonitrile) under Rh2_2(oct)4_4 catalysis to form 5-(2H-azirin-2-yl)oxazoles .

  • Isomerization: Acid- or base-mediated rearrangement yields the target oxazole-carboxylic acid scaffold .

Example Protocol (Adapted from ):

  • Reactants: 4-Bromophenyl diazoacetate (1.0 mmol), benzonitrile (10 mL), Rh2_2(oct)4_4 (0.01 mmol).

  • Conditions: Dichloroethane (DCE), 0°C to room temperature, 7h.

  • Yield: ~43% after silica chromatography .

Alternative Routes

  • Vilsmeier-Haak Formylation: Used for introducing the carboxylic acid group via POCl3_3-DMF-mediated reactions .

  • Microwave-Assisted Synthesis: Reduces reaction times but requires optimization for bromophenyl stability .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C without melting, consistent with aromatic heterocycles .

  • Solubility: Limited solubility in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO) .

Spectroscopic Data

  • 1^1H-NMR (CDCl3_3): δ 7.92–7.98 (m, 4H, Ar-H), 7.06 (s, 1H, oxazole-H) .

  • IR (KBr): Peaks at 1679 cm1^{-1} (C=O), 1567 cm1^{-1} (C=N), and 1509 cm1^{-1} (C-Br) .

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s carboxylic acid group enables competitive inhibition of enzymes like D-amino acid oxidase (DAAO), a target for neurodegenerative disease therapeutics . Structural analogs have shown IC50_{50} values <10 μM in preliminary assays .

Antimicrobial Activity

Derivatives of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid exhibit moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) due to bromine’s electronegativity enhancing membrane penetration .

AspectGuideline
Personal ProtectionGloves, goggles, respirator (NIOSH-approved)
Storage-20°C, inert atmosphere (N2_2)
DisposalIncineration at >1000°C

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